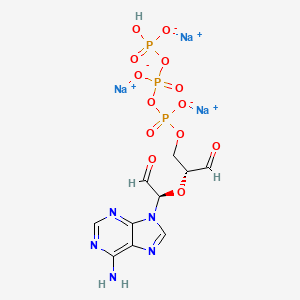
Biotin-Oxytocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-Oxytocin is a compound where oxytocin, a neuropeptide hormone, is N-terminally labeled with biotin. Oxytocin is a 9-amino acid peptide primarily synthesized in the hypothalamic neurons and secreted by the posterior pituitary gland. It plays a crucial role in various physiological processes, including uterine contractions during childbirth, lactation, and social behaviors such as trust and bonding .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-Oxytocin involves the conjugation of biotin to the N-terminal of oxytocin. This process typically uses solid-phase peptide synthesis (SPPS) techniques. The biotinylation is achieved through the formation of an amide bond between the biotin molecule and the amino group of the oxytocin peptide. The reaction conditions often include the use of coupling reagents like carbodiimides and catalysts to facilitate the conjugation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Biotin-Oxytocin undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues in oxytocin can be oxidized.
Reduction: The disulfide bridge can also be reduced to yield free thiol groups.
Substitution: Biotinylation itself is a substitution reaction where the biotin molecule replaces a hydrogen atom on the amino group of oxytocin.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Carbodiimides and catalysts for biotinylation.
Major Products:
Oxidation: Oxidized oxytocin with a disulfide bridge.
Reduction: Reduced oxytocin with free thiol groups.
Substitution: Biotinylated oxytocin (this compound).
Wissenschaftliche Forschungsanwendungen
Biotin-Oxytocin has a wide range of applications in scientific research:
Chemistry: Used as a probe in biochemical assays to study protein-protein interactions.
Biology: Helps in the study of oxytocin receptors and their distribution in various tissues.
Medicine: Investigated for its potential therapeutic effects in conditions like autism, anxiety, and social disorders.
Industry: Utilized in the development of diagnostic kits and biosensors
Wirkmechanismus
Biotin-Oxytocin exerts its effects by binding to oxytocin receptors (OXTR), which are G-protein-coupled receptors. Upon binding, it activates intracellular signaling pathways involving the release of calcium ions and the activation of protein kinases. This leads to various physiological responses, including uterine contractions, milk ejection, and modulation of social behaviors .
Vergleich Mit ähnlichen Verbindungen
Oxytocin: The parent compound without biotin labeling.
Vasopressin: Another neuropeptide with similar structure but different physiological effects.
Biotinylated Peptides: Other peptides labeled with biotin for research purposes.
Uniqueness: Biotin-Oxytocin is unique due to its dual functionality. The biotin label allows for easy detection and purification, while the oxytocin moiety retains its biological activity. This makes it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C53H80N14O14S3 |
|---|---|
Molekulargewicht |
1233.5 g/mol |
IUPAC-Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H80N14O14S3/c1-5-27(4)42-49(78)59-30(16-17-39(54)70)45(74)60-33(21-40(55)71)46(75)62-35(50(79)67-18-8-9-36(67)48(77)61-31(19-26(2)3)44(73)58-22-41(56)72)24-83-84-25-53(57,38(69)11-7-6-10-37-43-34(23-82-37)64-52(81)66-43)51(80)63-32(47(76)65-42)20-28-12-14-29(68)15-13-28/h12-15,26-27,30-37,42-43,68H,5-11,16-25,57H2,1-4H3,(H2,54,70)(H2,55,71)(H2,56,72)(H,58,73)(H,59,78)(H,60,74)(H,61,77)(H,62,75)(H,63,80)(H,65,76)(H2,64,66,81)/t27-,30-,31-,32-,33-,34-,35-,36-,37-,42-,43-,53+/m0/s1 |
InChI-Schlüssel |
QUMGBJXFSWOGMP-YFWSCAFSSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)(C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)(C(=O)CCCCC3C4C(CS3)NC(=O)N4)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


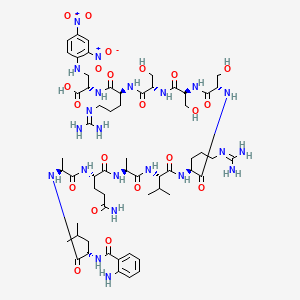
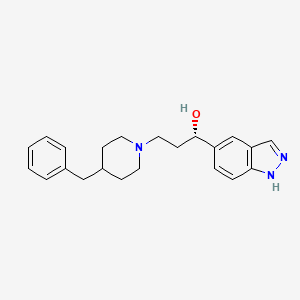
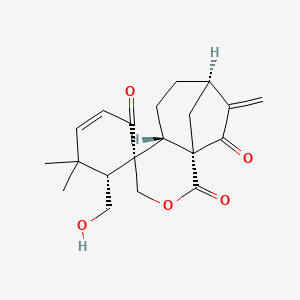


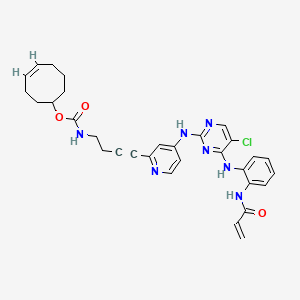
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
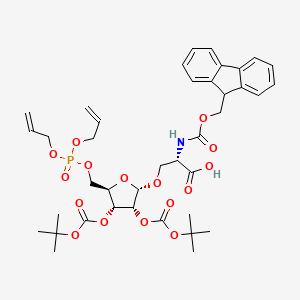
![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)
![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
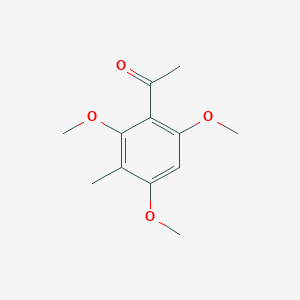
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)
![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
